![molecular formula C21H17BrN6O4 B2951866 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207032-96-9](/img/structure/B2951866.png)

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

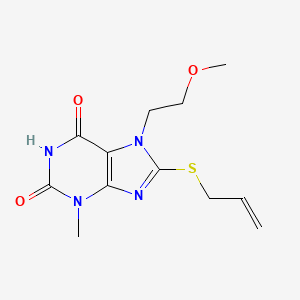

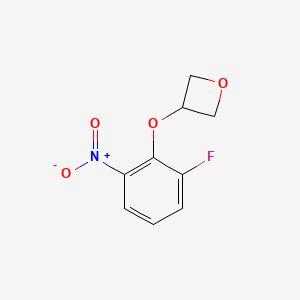

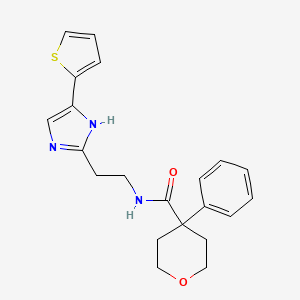

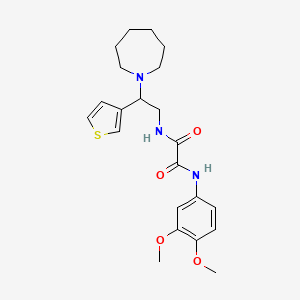

The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, a pyrrolo[3,4-d][1,2,3]triazole ring, and an ethoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, the 1,2,3-triazole ring can be synthesized through a [3+2] cycloaddition reaction, also known as a click reaction .Molecular Structure Analysis

The compound has a complex structure with multiple rings. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The oxadiazole ring is a heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, the oxadiazole ring, and the 1,2,3-triazole ring. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Triazole derivatives, such as the one , have shown effective cytotoxic activity against various cancer cell lines . The presence of the 1,2,3-triazole ring can be leveraged to design novel anticancer drugs, potentially offering treatments with nanomolar potency.

Neuropharmacology: Neuroprotective Effects

The bromophenyl component of the compound suggests potential for neuroprotective applications. Bromophenyl derivatives have been studied for their effects on acetylcholinesterase (AchE) activity, which is crucial for nerve pulse transmission . Modulating AchE activity can be beneficial in treating neurodegenerative diseases.

Environmental Science: Pollution Treatment

Compounds with bromophenyl groups have been utilized to synthesize porous frameworks for adsorption membranes . These membranes can treat organic pollutants, suggesting an application for the compound in environmental cleanup efforts.

Synthetic Organic Chemistry: Reactions at the Benzylic Position

The benzylic position in the compound’s structure is a site for various chemical reactions, including free radical bromination and nucleophilic substitution . This makes it a valuable compound for synthetic organic chemists exploring new reaction pathways or synthesizing complex molecules.

Biochemistry: Oxidative Stress Biomarker Studies

The compound’s structure indicates potential use in studying oxidative stress biomarkers like malondialdehyde (MDA) . Research in this area can contribute to understanding cellular damage mechanisms and developing antioxidant therapies.

Aquaculture: Fish Health and Behavior

Research on similar bromophenyl and pyrazoline derivatives has been conducted to assess their impact on fish health and behavior . This compound could be used in aquaculture to study the neurotoxic potential and its effects on fish survival and swimming capabilities.

Pharmacology: Anti-inflammatory and Antidepressant Activities

Pyrazoline derivatives have been associated with anti-inflammatory and antidepressant activities . The compound could be investigated for its potential pharmacological benefits in treating inflammation and mood disorders.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN6O4/c1-2-31-15-8-6-14(7-9-15)28-20(29)17-18(21(28)30)27(26-24-17)11-16-23-19(25-32-16)12-4-3-5-13(22)10-12/h3-10,17-18H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHUBFXOCDROQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2951784.png)